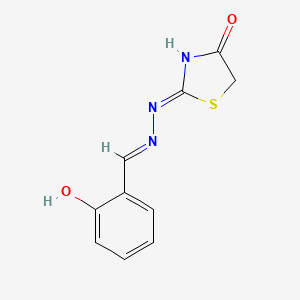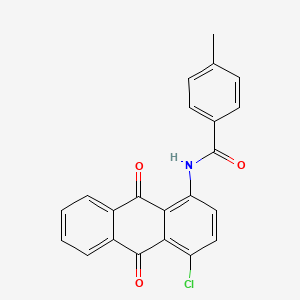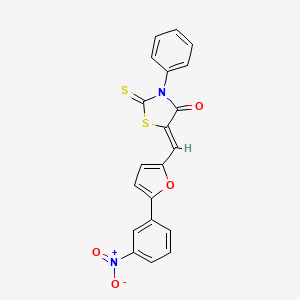
N-(4-butylphenyl)-6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-butylphenyl)-6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a butyl-substituted phenyl group and an isoindoline-1,3-dione moiety attached to a hexanamide chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide typically involves the following steps:
Formation of the Isoindoline-1,3-dione Moiety: This can be achieved by the reaction of phthalic anhydride with an appropriate amine under acidic or basic conditions.
Attachment of the Hexanamide Chain: The hexanamide chain can be introduced through a nucleophilic substitution reaction, where the isoindoline-1,3-dione moiety reacts with a hexanoyl chloride in the presence of a base such as triethylamine.
Introduction of the Butyl-Substituted Phenyl Group: The final step involves the coupling of the butyl-substituted phenyl group to the hexanamide chain, which can be accomplished using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
N-(4-butylphenyl)-6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives or reduced isoindoline-1,3-dione moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic reagents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
N-(4-butylphenyl)-6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Biological Studies: The compound can serve as a tool for studying biological processes and pathways, including enzyme inhibition and protein interactions.
Mecanismo De Acción
The mechanism of action of N-(4-butylphenyl)-6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoindoline-1,3-dione moiety may play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The butyl-substituted phenyl group and hexanamide chain can influence the compound’s overall binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-butylphenyl)-6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pentanamide: Similar structure but with a pentanamide chain instead of hexanamide.
N-(4-butylphenyl)-6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)heptanamide: Similar structure but with a heptanamide chain instead of hexanamide.
N-(4-butylphenyl)-6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)octanamide: Similar structure but with an octanamide chain instead of hexanamide.
Uniqueness
N-(4-butylphenyl)-6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide is unique due to its specific combination of functional groups and chain length, which can influence its chemical reactivity, binding affinity, and overall biological activity. This uniqueness makes it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C24H28N2O3 |
|---|---|
Peso molecular |
392.5 g/mol |
Nombre IUPAC |
N-(4-butylphenyl)-6-(1,3-dioxoisoindol-2-yl)hexanamide |
InChI |
InChI=1S/C24H28N2O3/c1-2-3-9-18-13-15-19(16-14-18)25-22(27)12-5-4-8-17-26-23(28)20-10-6-7-11-21(20)24(26)29/h6-7,10-11,13-16H,2-5,8-9,12,17H2,1H3,(H,25,27) |
Clave InChI |
ARFSHJQOCZNESF-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C(C=C1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,5-dimethyl-2-phenyl-4-{[(1E,2E)-3-phenylprop-2-en-1-ylidene]amino}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11705048.png)
![methyl 4-({N-[(4-methylphenyl)sulfonyl]phenylalanyl}amino)benzoate](/img/structure/B11705061.png)

![2-[2,7-bis(benzylsulfamoyl)-9H-fluoren-9-ylidene]hydrazinecarboxamide](/img/structure/B11705063.png)
![3,4-Dibromo-6-ethoxy-2-[(E)-{2-[4-(phenylamino)-6-(piperidin-1-YL)-1,3,5-triazin-2-YL]hydrazin-1-ylidene}methyl]phenol](/img/structure/B11705064.png)
![2-[Formyl(methyl)amino]ethyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11705071.png)

![(2E)-3-phenyl-N-{2,2,2-trichloro-1-[ethyl(2-naphthyl)amino]ethyl}-2-propenamide](/img/structure/B11705090.png)
![(2Z,5E)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11705097.png)
![2-ethoxy-4-{(E)-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl}phenol](/img/structure/B11705098.png)

![4-(2,4-dichlorophenoxy)-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B11705108.png)
![1,5-dimethyl-4-({(E)-[5-(2-methylphenyl)furan-2-yl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11705110.png)
